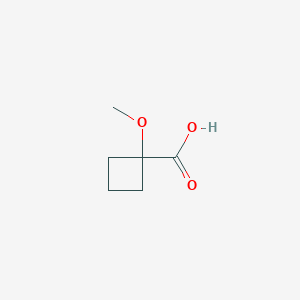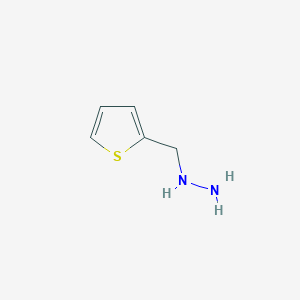
(2-Thienylmethyl)hydrazine
Descripción general
Descripción
(2-Thienylmethyl)hydrazine is a chemical compound with the empirical formula C5H9ClN2S and a molecular weight of 164.66 .
Synthesis Analysis
The synthesis of hydrazine derivatives, such as (2-Thienylmethyl)hydrazine, involves various strategies. One approach involves the oxidative homocoupling of benzophenone imine, an ammonia surrogate. The resulting benzophenone azine undergoes hydrolysis to yield hydrazine and benzophenone . Another method involves the reaction of suitable hydrazides with different aldehydes or ketones in various organic solvents .Molecular Structure Analysis
The molecular structure of (2-Thienylmethyl)hydrazine is represented by the SMILES stringCl.NNCc1cccs1 . The InChI key is TUFPVASCCKZMIE-UHFFFAOYSA-N . Chemical Reactions Analysis
Hydrazine and its derivatives, including (2-Thienylmethyl)hydrazine, are involved in various chemical reactions. For instance, hydrazine can be determined using different types of chromatography . Additionally, hydrazine derivatives can be prepared via direct oxidative coupling of ammonia .Physical And Chemical Properties Analysis
(2-Thienylmethyl)hydrazine is a solid compound . Its molecular weight is 164.66 .Aplicaciones Científicas De Investigación
Fluorescent Sensors for Detection in Environmental and Biological Systems
- Hydrazine compounds are essential in developing fluorescent sensors for detecting toxic substances in environmental and biological systems. This application is crucial due to the toxic nature and widespread use of hydrazine in industries, which causes significant environmental pollution and poses health risks. The development of these sensors emphasizes designing both reaction-based and material-based sensors for sensitively and selectively detecting hydrazine in various contexts (Zhang et al., 2020).
Detection in Live Cells
- Advances in ratiometric fluorescence probes have enabled rapid, sensitive, and visually discernible detection of hydrazine in live cells. This capability is significant in medical and biological research, where monitoring hydrazine levels is crucial for understanding its impact on cellular processes (Fan et al., 2012).
In Vivo and In Vitro Bioimaging
- The development of near-infrared (NIR) fluorescence probes for hydrazine has facilitated bioimaging applications. These probes enable the visualization of hydrazine in live organisms and tissues such as the liver, lung, kidney, heart, and spleen, enhancing our understanding of its distribution and effects in biological systems (Zhang et al., 2015).
Antimicrobial and Antiviral Evaluation
- Hydrazine derivatives, such as thienopyrimidine derivatives, have been synthesized and evaluated for their antimicrobial and antiviral activities. This research contributes to developing new therapeutic agents and understanding the bioactive properties of hydrazine-related compounds (El-Sherbeny et al., 1995).
Reduction of Graphene Oxide
- Hydrazine is used in the chemical reduction of graphene oxide, a process crucial in material science and nanotechnology. Understanding the reductive capability of hydrazine in this context is essential for developing advanced materials and electronic devices (Chua & Pumera, 2016).
Metabonomic Analysis of Hydrazine Toxicity
- Hydrazine's toxic effects on multiple organs, including the liver, kidney, and brain, have been studied using metabonomic analysis. This research is vital for understanding the biochemical impact of hydrazine exposure and developing safety guidelines and treatment strategies (Garrod et al., 2005).
Mecanismo De Acción
Target of Action
Hydrazines, in general, are known to interact with various biological targets, including enzymes and proteins .
Mode of Action
(2-Thienylmethyl)hydrazine, like other hydrazines, can undergo nucleophilic addition reactions . It reacts with carbonyl compounds to form hydrazones, a mechanism similar to imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .
Biochemical Pathways
Hydrazines are known to participate in various biochemical reactions, including the wolff-kishner reduction, which converts aldehydes and ketones to alkanes .
Pharmacokinetics
The pharmacokinetics of hydrazines can vary widely depending on their specific chemical structure .
Result of Action
Hydrazines can have various effects at the molecular level, including the reduction of carbonyl compounds and the formation of hydrazones .
Action Environment
The action of (2-Thienylmethyl)hydrazine, like other hydrazines, can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of hydrazones .
Propiedades
IUPAC Name |
thiophen-2-ylmethylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c6-7-4-5-2-1-3-8-5/h1-3,7H,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQWCEPFCGHPBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





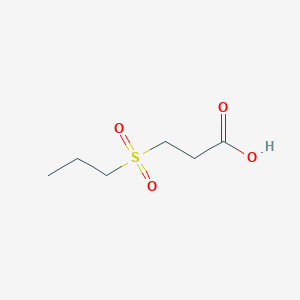

amine hydrochloride](/img/structure/B3176404.png)
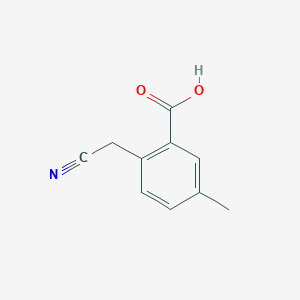
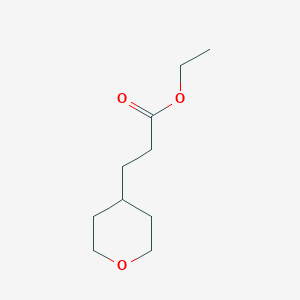
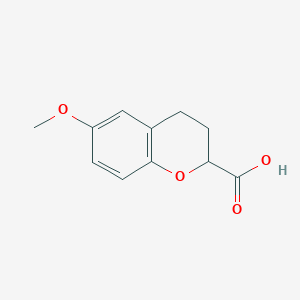

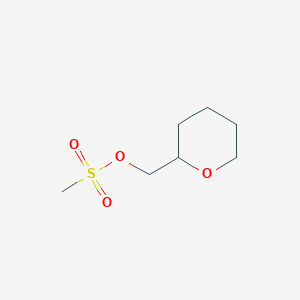


![5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3176444.png)
